Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine
Description
Properties
IUPAC Name |
2,4,6-trimethyl-N-prop-2-ynylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-5-6-13-16(14,15)12-10(3)7-9(2)8-11(12)4/h1,7-8,13H,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLJWMXLGKKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine typically involves the reaction of prop-2-ynyl bromide with 2,4,6-trimethylphenylsulfonamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromide is displaced by the sulfonamide group, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The prop-2-ynyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted prop-2-ynyl derivatives.
Oxidation: Sulfonyl oxides or sulfonates.
Reduction: Sulfinyl or sulfide derivatives.
Scientific Research Applications
Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine involves its reactivity with various nucleophiles and electrophiles. The prop-2-ynyl group can participate in nucleophilic substitution reactions, while the sulfonyl group can undergo oxidation and reduction. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine can be compared to related sulfonamides and amines, as outlined below:
Table 1: Structural and Functional Comparisons
Key Findings :
Steric and Electronic Effects :
- The Mts group in the target compound provides greater steric hindrance compared to Tos (4-methylphenylsulfonyl), which may reduce metabolic degradation but also limit binding to certain biological targets .
- The electron-donating methyl groups in Mts enhance the sulfonamide’s stability under acidic conditions, contrasting with electron-withdrawing groups in Tos derivatives .
Reactivity and Functionalization :
- The propargylamine moiety enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in Mts derivatives like (2,2-dimethoxyethyl)(Mts)amine .
Solubility and Pharmacokinetics :
- Polar substituents (e.g., dimethoxyethyl in (2,2-dimethoxyethyl)(Mts)amine) improve aqueous solubility compared to the hydrophobic propargyl group in the target compound, impacting bioavailability .
Applications :
- Pharmaceuticals : Tos-based sulfonamides are well-established in drug design (e.g., sulfa drugs), whereas Mts derivatives are less common but explored for niche targets due to steric effects .
- Materials Science : PTAA demonstrates how 2,4,6-trimethylphenylamine units can be polymerized for optoelectronic applications, unlike small-molecule sulfonamides .
Research Implications and Gaps
- Toxicological Data: Limited safety information exists for this compound, a common issue with novel sulfonamides (e.g., analogous compounds in lack thorough toxicological profiles).
- Electrochemical Behavior : While highlights the redox activity of a related 2,4,6-trimethylphenylamine compound, similar studies on the target compound are needed to assess its electrochemical stability.
Biological Activity
Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a prop-2-ynyl group attached to a sulfonyl amine moiety, which is further substituted by a 2,4,6-trimethylphenyl group. This unique structure contributes to its reactivity and potential interactions with biological molecules.
The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions. The prop-2-ynyl group can react with various nucleophiles, while the sulfonyl group can undergo both oxidation and reduction reactions. These interactions may influence multiple cellular pathways and molecular targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The sulfonamide class of compounds is traditionally known for its efficacy against bacterial infections by inhibiting folic acid synthesis.
Anticancer Potential
Recent studies suggest that this compound may have anticancer properties through its interaction with mutant p53 proteins. By restoring the function of these proteins, which are often mutated in cancers, it may enhance their ability to bind DNA and activate downstream apoptotic pathways .
Case Studies
- Antibacterial Activity : A study demonstrated that sulfonamide derivatives showed significant inhibition against various bacterial strains. This compound was included in a screening assay that indicated promising results against Gram-positive bacteria.
- Cancer Cell Lines : In vitro assays using cancer cell lines expressing mutant p53 showed that treatment with this compound resulted in increased apoptosis compared to controls. The mechanism involved the restoration of p53's ability to bind DNA effectively .
Data Tables
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | This compound | Antibacterial | 25 µM |
| Study 2 | Similar sulfonamide | Anticancer (mutant p53) | 15 µM |
Q & A
Q. What are the standard synthetic routes for preparing Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine, and what critical parameters influence yield and purity?
The synthesis typically involves sulfonylation of the amine precursor with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. Key steps include:
- Coupling Reactions : Reacting propargylamine with the sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C.
- Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters include: - Stoichiometric Control : Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion of the amine.
- pH Management : Use of bases like triethylamine or pyridine to neutralize HCl byproducts.
- Temperature : Maintaining ≤25°C prevents undesired side reactions (e.g., propargyl group polymerization). Post-synthesis purity assessment via HPLC or NMR is essential to confirm structural integrity .
Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?
- X-ray Crystallography : Resolve crystal packing and bond angles using software like WinGX or SIR97 for data refinement .
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, propargyl protons at δ 2.1–2.3 ppm).
- FT-IR : Confirm sulfonamide functional groups (S=O stretching at 1150–1350 cm, N–S bonds at 910–960 cm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 292.08 for CHNOS) .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of this compound with target proteins?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities. For example, docking studies may reveal hydrogen bonding between the sulfonyl group and catalytic residues (e.g., Tyr-105 in carbonic anhydrase).
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories.
- QM/MM Calculations : Evaluate electronic interactions at binding sites (e.g., charge transfer between propargyl π-electrons and hydrophobic pockets) .
Q. What crystallographic strategies resolve conformational variations in this compound derivatives?
- Space Group Analysis : Compare crystal systems (e.g., monoclinic vs. orthorhombic) using SIR97 to determine asymmetric unit configurations.
- Substituent Effects : Study steric hindrance from trimethylphenyl groups via bond distance measurements (e.g., C–S bond elongation due to electron-withdrawing effects).
- Thermal Motion Refinement : Anisotropic displacement parameters in WinGX highlight flexible regions (e.g., propargyl tail mobility) .
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the reactivity and bioactivity of this sulfonamide?
- Electron-Donating Groups (EDGs) : Methyl groups at 2,4,6-positions enhance steric shielding, reducing enzymatic hydrolysis.
- Propargyl Functionality : The sp-hybridized carbon enables click chemistry for bioconjugation (e.g., azide-alkyne cycloaddition).
- SAR Studies : Compare IC values against analogs (e.g., replacing propargyl with ethyl reduces antimicrobial activity by 50%) .
Q. What methodologies address contradictions in reported biological activities of sulfonamide derivatives?
- Assay Standardization : Validate cytotoxicity assays (e.g., MTT vs. resazurin) under consistent O levels and pH.
- Purity Verification : Use HPLC (C18 columns, acetonitrile/water gradient) to rule out impurity-driven artifacts.
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from studies with ≥90% purity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
